![molecular formula C12H14N2O3 B601469 3-(Prolylamino)benzoic acid CAS No. 724700-26-9](/img/structure/B601469.png)
3-(Prolylamino)benzoic acid
Overview
Description
Scientific Research Applications
Drug Discovery
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Dietary Supplementation
Benzoic acid, a component of this compound, when combined with essential oils, has been found to enhance intestinal resilience against LPS stimulation in weaned piglets . This combination led to significant improvements in piglets’ final weight, average daily gain, and feed intake/body gain ratio .
Anti-Chagas Drugs
Benzoic acid derivatives, such as this compound, have been investigated as potential trans-sialidase (TS) inhibitors and anti-trypanosomal agents . Trans-sialidase is a pharmacological target for new anti-Chagas drugs .
Anti-Inflammatory Properties
The essential oils used in combination with benzoic acid are known to improve immune function and promote growth performance and health due to their antioxidative and anti-inflammatory properties .
Antioxidative Capabilities
Pre-supplementation of benzoic acid and essential oils enhances the anti-stress capacity of weaned piglets by improving intestinal microbiota composition, reinforcing the intestinal barrier, and enhancing antioxidative capabilities .
Influence on Intestinal Microbiota
Benzoic acid and essential oils combination positively influenced the composition of intestinal microbiota, increasing beneficial Actinobacteriota and Alloprevotella while reducing harmful Desulfobacterota, Prevotella and Oscillospira .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is associated with bioactive molecules with target selectivity .
Mode of Action
It’s known that benzylic positions, such as the one in this compound, are susceptible to reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that reactions at the benzylic position can lead to various changes in the molecule, potentially affecting different biochemical pathways .
Pharmacokinetics
It’s known that benzoic acid, a component of this compound, is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially influence the bioavailability of the compound.
Result of Action
It’s known that the reduction of atoms in a high oxidation state, such as those in this compound, can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially result in various molecular and cellular effects.
Action Environment
It’s known that the reactivity of benzylic halides, which could be a potential derivative of this compound, can be influenced by the adjacent aromatic ring .
properties
IUPAC Name |
3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQASVDGDUUMS-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prolylamino)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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